2-(Dimethylamino)pyrrolo[2,1-f][1,2,4]triazine-4(3H)-thione
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Overview
Description
2-(Dimethylamino)pyrrolo[2,1-f][1,2,4]triazine-4(3H)-thione is a heterocyclic compound that features a unique fused ring system.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method starts with pyrrole derivatives, which undergo cyclization with appropriate reagents to form the triazine ring . The reaction conditions often involve the use of strong bases and high temperatures to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using a two-vessel-operated process. This method ensures the safety and efficiency of the synthesis by controlling the reaction conditions and removing impurities generated during the process . The overall yield of the compound can be optimized by using low-cost raw materials and optimizing the reaction parameters .
Chemical Reactions Analysis
Types of Reactions
2-(Dimethylamino)pyrrolo[2,1-f][1,2,4]triazine-4(3H)-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: Reduction reactions can convert the thione group to a thiol or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dimethylamino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols .
Scientific Research Applications
2-(Dimethylamino)pyrrolo[2,1-f][1,2,4]triazine-4(3H)-thione has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits various biological activities, including antiviral and anticancer properties.
Industry: The compound is used in the development of kinase inhibitors for targeted cancer therapy.
Mechanism of Action
The mechanism of action of 2-(Dimethylamino)pyrrolo[2,1-f][1,2,4]triazine-4(3H)-thione involves its interaction with specific molecular targets and pathways. For instance, in antiviral applications, the compound inhibits the RNA-dependent RNA polymerase (RdRp) of viruses, thereby preventing viral replication . In cancer therapy, it acts as a kinase inhibitor, targeting specific kinases involved in cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
Pyrrolo[2,1-f][1,2,4]triazine: The parent compound of the family, known for its broad-spectrum antiviral activity.
4-Aminopyrrolo[2,1-f][1,2,4]triazine: Exhibits anti-norovirus activity by inhibiting RdRp.
Brivanib Alaninate: An antitumorigenic drug that contains the pyrrolo[2,1-f][1,2,4]triazine moiety.
Uniqueness
2-(Dimethylamino)pyrrolo[2,1-f][1,2,4]triazine-4(3H)-thione is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. The presence of the dimethylamino and thione groups enhances its potential as a versatile intermediate in synthetic chemistry and as a bioactive molecule in medicinal applications .
Properties
Molecular Formula |
C8H10N4S |
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Molecular Weight |
194.26 g/mol |
IUPAC Name |
2-(dimethylamino)-1H-pyrrolo[2,1-f][1,2,4]triazine-4-thione |
InChI |
InChI=1S/C8H10N4S/c1-11(2)8-9-7(13)6-4-3-5-12(6)10-8/h3-5H,1-2H3,(H,9,10,13) |
InChI Key |
VWZXWVOJMNZKLO-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=NC(=S)C2=CC=CN2N1 |
Origin of Product |
United States |
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